N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chlorophenyl and thiazolidinone moieties in its structure suggests that it may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-chlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring would yield sulfoxides or sulfones, while reduction of the imine group would yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinones.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with various enzymes and receptors, modulating their activity. The presence of the chlorophenyl groups may enhance its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class of compounds with diverse biological activities.
Uniqueness
N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide is unique due to the presence of two chlorophenyl groups and a thiazolidinone ring, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
828914-15-4 |
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Molecular Formula |
C17H15Cl2N3OS |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[2-(2-chlorophenyl)imino-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H15Cl2N3OS/c18-12-5-1-3-7-14(12)20-16(23)11-22-9-10-24-17(22)21-15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H,20,23) |
InChI Key |
MFSSCRGCZLULCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC2=CC=CC=C2Cl)N1CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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